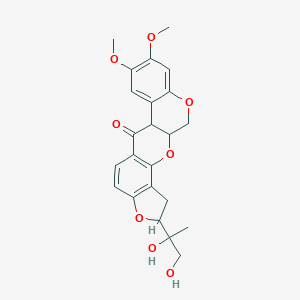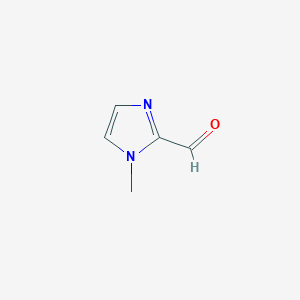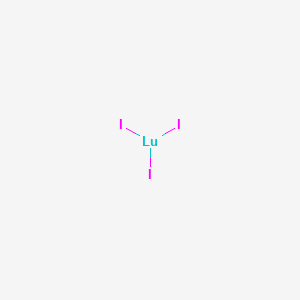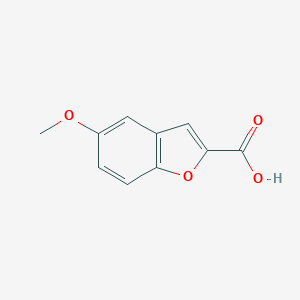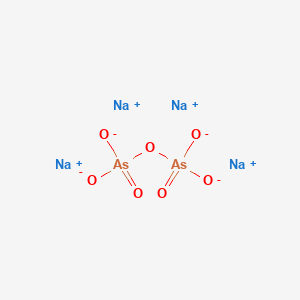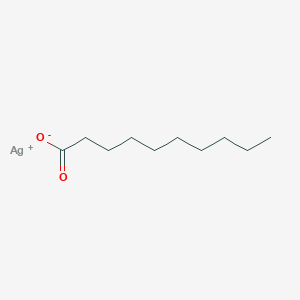
Silver decanoate
描述
Synthesis Analysis
Silver nanoparticles can be synthesized using various methods, including chemical reduction, photo reduction, and laser synthesis . A one-step synthesis method has been described for the production of uniform silver nanoparticles capped by saturated decanoate . This method involves the use of transmission electron microscopy (TEM), nuclear magnetic resonance (NMR), Fourier transform infrared spectroscopy (FT-IR), thermal gravimetric-mass analysis (TGA-MS), and X-ray photoelectron spectroscopy (XPS) for characterization .Molecular Structure Analysis
The molecular structure of silver decanoate is determined by its molecular formula, Ag(C10H19O2) . The properties of silver nanoparticles, such as those derived from silver decanoate, greatly depend on their size, shape, and surrounding medium .Chemical Reactions Analysis
Silver nanoparticles exhibit various properties based on their size, shape, and surrounding medium, which can be modulated by various synthesis methods . The properties and applications of silver nanoparticles are also discussed in various papers .Physical And Chemical Properties Analysis
Silver decanoate is a white to off-white solid with a melting point of 106-116°C . It has a molecular weight of 279.13 and its exact mass is 278.043602 . Silver has the highest electrical conductivity and the highest thermal conductivity of all metals .科学研究应用
Synthesis of Uniform Silver Nanoparticles : Silver nanoparticles capped by saturated decanoate have been synthesized in a one-step process. These nanoparticles are utilized for creating metallic silver films through direct spray printing, showcasing uniform size distribution and specific resistivity properties, making them useful in various nanotechnology applications (Dong et al., 2009).
Detection of Cyanide : Silver nanoparticles generated electrochemically have been studied for the detection of cyanide, demonstrating the potential of silver decanoate in environmental monitoring and safety applications (Fathi et al., 2011).
Antimicrobial Applications : Silver nanoparticles, including those derived from silver decanoate, have gained significant attention for their antimicrobial properties. These nanoparticles are effective against a range of pathogenic bacteria, which has led to their use in medical dressings, coatings for medical devices, and in personal hygiene products (Rai et al., 2009).
Antiviral and Antibacterial Properties : Research has shown that microencapsulated Ag nanoparticles, including silver decanoate, have broad-spectrum antiviral and antibacterial properties. They are being considered for next-generation antimicrobial products due to their low toxicity and cost-effectiveness (Ciriminna et al., 2020).
Corrosion Inhibition : Silver decanoate has been evaluated for its effectiveness in protecting silver artifacts from corrosion. It shows promising results in protecting silver surfaces, especially when combined with nano-alumina (Salem, 2018).
Use in Electrically Conductive Nanopaste : Silver nanoparticles prepared using decanoic acid have applications in creating electrically conductive silver nanopaste. This has potential uses in electronics and nanotechnology (Sim et al., 2016).
Molecular Physiology Research : Silver nanomaterials, including those based on silver decanoate, are increasingly being used in experimental physiology and medicine due to their antimicrobial and anticancer effects. They are also important components in bioassays and biosensors (Pantić et al., 2018).
Medical Device Applications : Silver decanoate's antimicrobial properties have been harnessed in various medical devices for preventing nosocomial infections. They are integrated into fabrics and used in wound care, orthopaedic surgery, and cardiac devices (Lansdown, 2006).
Antimicrobial Effect in Medical Devices : Silver-based polymers, possibly incorporating silver decanoate, have been developed to protect medical device surfaces from microbial attachment. This is particularly significant in reducing the risk of infections associated with medical devices (Monteiro et al., 2009).
Silver Nanoparticles in Dentistry : Silver nanoparticles, potentially including those derived from silver decanoate, have been explored for their antibacterial mechanism in dentistry. They are used in various dental materials such as acrylic resins, composite resin, and titanium coatings for implants (Yin et al., 2020).
未来方向
The price of silver is expected to increase in the future. For example, InvestingHaven.com predicts that the price of silver will move to $34.70 in 2024 . Silver nanoparticles have a wide range of applications in various fields such as photoelectric, bio-sensing, catalysis, antibacterial and other fields, which are mainly based on their various properties . Therefore, the demand for silver and its compounds, including silver decanoate, is likely to increase in the future.
属性
IUPAC Name |
silver;decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.Ag/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZSSBDNMBMYFL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19AgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611488 | |
| Record name | Silver(1+) decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver decanoate | |
CAS RN |
13126-67-5 | |
| Record name | Silver(1+) decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

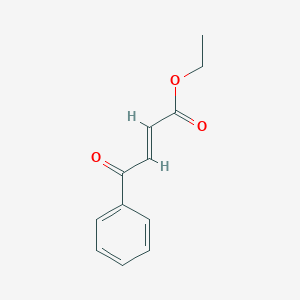
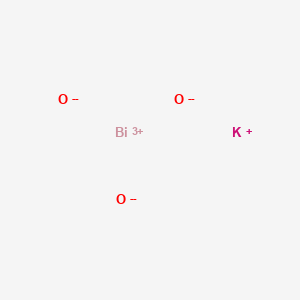
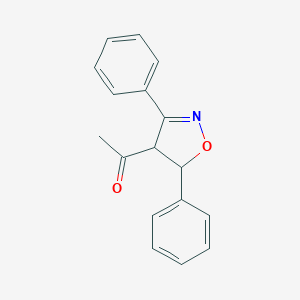
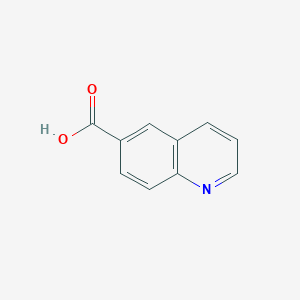
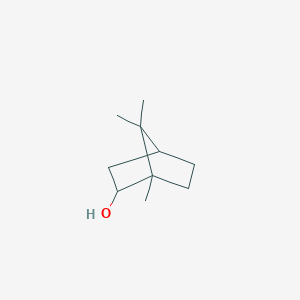
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)
